N-[(1-hydroxycyclopentyl)methyl]acetamide - 51004-22-9

N-[(1-hydroxycyclopentyl)methyl]acetamide

Catalog Number: EVT-2991554
CAS Number: 51004-22-9
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. The compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers

  • Compound Description: This series of compounds was investigated as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These compounds were designed with an ether-based scaffold and a sulfone-based head group, aiming for improved metabolic stability compared to urea-based GIRK activators. []

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidine-3-yl)methyl)acetamide Derivatives

  • Compound Description: These substituted azetidine derivatives were designed as inhibitors of the ATF4 (activating transcription factor 4) pathway. They hold potential for treating disorders associated with ATF4 pathway dysregulation, including cancer and neurodegenerative diseases. [, ]
  • Relevance: This group of compounds also shares the acetamide core structure with N-[(1-hydroxycyclopentyl)methyl]acetamide. The key distinction lies in the presence of an azetidine ring linked to the nitrogen atom of the acetamide group. This azetidine ring is further substituted with various groups, including 4-chlorophenoxy and ethyne moieties. [, ]
  • Compound Description: This phenyl-substituted compound has been investigated using quantum chemical methods and vibrational spectroscopic analysis (FTIR and FT-Raman) to understand its structural characteristics, electronic properties, and vibrational modes. []
  • Relevance: This compound shares a similar acetamide core structure with N-[(1-hydroxycyclopentyl)methyl]acetamide, but instead of a hydroxycyclopentylmethyl group attached to the nitrogen, it has a (1-(phenylsulfonyl)-1H-indol-3-yl)methyl substituent. []

N-((1-(Phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

  • Compound Description: This phenyl-substituted compound was studied using experimental spectroscopic techniques and quantum chemical calculations to analyze its vibrational modes and electronic properties. []
  • Relevance: This compound also shares the acetamide core structure with N-[(1-hydroxycyclopentyl)methyl]acetamide, but with a bulkier (1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl group attached to the nitrogen atom. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound serves as a starting material in a novel one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. This reaction involves a recyclization in the presence of primary amines under acidic conditions. []

N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) isoforms A and B, which are therapeutic targets for various neurological and psychiatric disorders. []

N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide

  • Compound Description: This compound was studied using single-crystal X-ray diffraction and Hirshfeld surface analysis to understand its crystal structure, including intermolecular interactions and packing arrangements. [, ]
  • Relevance: This compound shares the acetamide core structure with N-[(1-hydroxycyclopentyl)methyl]acetamide. The main structural difference lies in the presence of a (2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl substituent on the nitrogen, replacing the hydroxycyclopentylmethyl group in the target compound. [, ]

N-Methyl Acetamide [C3H7NO]

  • Compound Description: This compound was used in a study exploring solute-solvent interactions through dielectric behavior analysis in a binary mixture with ethanol. The dielectric properties were measured over a range of temperatures and concentrations to understand the molecular interactions within the mixture. []

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide

  • Compound Description: This compound, along with its 1-benzyl substituted derivatives, was investigated for potential anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. Molecular docking studies were also performed to assess their affinity for GABAergic targets. []
  • Relevance: This compound exhibits a structural resemblance to N-[(1-hydroxycyclopentyl)methyl]acetamide, sharing the acetamide core. The primary difference lies in the substituents on the nitrogen atom. In this instance, a (2,4-dioxo-1h-quinazolin-3-yl)methyl group is attached to the nitrogen, replacing the (1-hydroxycyclopentyl)methyl group found in the target compound. []

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

  • Compound Description: This anticancer drug was investigated for its metabolism in human hepatocytes, revealing the involvement of both cytochrome P450s (CYPs) and aldehyde oxidase (AO). The study highlights the importance of considering multiple metabolic pathways in drug development, particularly for compounds containing heterocyclic aromatic rings like quinazoline. []

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

  • Compound Description: This series of compounds was synthesized and characterized as part of medicinal chemistry efforts. The compounds were designed based on the structure of BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde), a key active metabolite of the antihypertensive drug Losartan. []

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

  • Compound Description: These two compounds, one with an amino group and the other with an acetamide group, were studied using DFT calculations to investigate the impact of the amino group substitution on their physical properties. []
  • Relevance: The N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide shares the acetamide group as a common structural feature with N-[(1-hydroxycyclopentyl)methyl]acetamide. The main structural difference lies in the substituent attached to the nitrogen atom of the acetamide group. []

Acetic Acid Hydrazide (CH3CONHNH2)

  • Compound Description: Acetic acid hydrazide, along with acetamide and N-methyl acetamide, was studied to determine its structures, thermochemical properties, bond energies, and internal rotation potentials. []
  • Compound Description: Acetamide, along with acetic acid hydrazide and N-methyl acetamide, was studied to investigate its structures, thermochemical properties, bond energies, and internal rotation potentials. []

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses, which is attributed to the inhibition of CYP3A by its metabolite M2. []
  • Compound Description: A-740003 is a novel competitive antagonist of P2X7 receptors, showing efficacy in reducing neuropathic pain in rat models. It potently blocks agonist-evoked IL-1β release and pore formation in differentiated human THP-1 cells. []
  • Compound Description: AC-90179 is a selective serotonin (5-HT2A) receptor inverse agonist. It is a potent and competitive antagonist at 5-HT2A receptors, with additional antagonism at 5HT2C receptors. It has low affinity for D2 and H1 receptors, potentially leading to fewer side effects compared to other antipsychotics. [, ]
  • Relevance: Although AC-90179 does not directly share the central acetamide structure, it incorporates a closely related structural motif, the phenylacetamide group. Specifically, AC-90179 features a (4-methoxyphenyl)acetamide moiety linked to a nitrogen atom that is further substituted with a 4-methylbenzyl and a 1-methylpiperidin-4-yl group. This compound highlights the importance of substituted acetamides in medicinal chemistry and provides insights into structural modifications that can be explored for developing compounds with distinct pharmacological profiles. [, ]
  • Compound Description: PHR0007 demonstrates a positive inotropic effect on atrial dynamics in beating rabbit atria. Its mechanism of action involves the PDE-cAMP-PKA signaling pathway, suggesting its potential as a therapeutic agent for cardiovascular conditions. []

N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5)

  • Compound Description: BM-5 exhibits a unique pharmacological profile acting as both a presynaptic antagonist and a postsynaptic agonist at muscarinic cholinergic synapses. It enhances acetylcholine release and stimulates cyclic guanosine 3',5'-monophosphate synthesis. [, , , , ]

N-{[(4-Oxo-thiochroman-3-yl)phenyl]methyl}acetamide Derivatives

  • Compound Description: This series of β-acetamido ketone derivatives was synthesized and evaluated for α-glucosidase inhibitory activity. These compounds were designed based on the thiochroman scaffold, aiming to develop new antidiabetic agents. []
  • Relevance: These compounds, specifically the N-{[(4-oxo-thiochroman-3-yl)phenyl]methyl}acetamide derivatives, share the acetamide moiety with N-[(1-hydroxycyclopentyl)methyl]acetamide. The structural differences lie in the substituent attached to the nitrogen atom. These derivatives feature a (4-oxo-thiochroman-3-yl)phenylmethyl group, whereas N-[(1-hydroxycyclopentyl)methyl]acetamide has a (1-hydroxycyclopentyl)methyl substituent. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound, particularly its phosphate salt, demonstrated potent antimicrobial activity and an improved safety profile compared to existing agents. The phosphate salt exhibited excellent aqueous solubility, enhancing its suitability for in vivo applications. []
  • Relevance: This compound shares the acetamide moiety as a common structural feature with N-[(1-hydroxycyclopentyl)methyl]acetamide. The key difference lies in the complexity and nature of the substituents attached to the nitrogen atom. []

N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA)

  • Compound Description: PBA is a Mannich base ligand used to synthesize metal complexes with Co(II), Ni(II), and Cu(II). These complexes were investigated for their antibacterial and antifungal properties. []

N-[(Diphenylamino)methyl]acetamide (DPAMAce)

  • Compound Description: DPAMAce is a Mannich base ligand used to synthesize metal complexes with Zn(II), Cd(II), and Hg(II). These complexes were studied for their antimicrobial activities. []

N-{2-Methyl-1-[(trifluoromethyl)sulfonamido]pentan-2-yl}acetamide

  • Compound Description: This compound is synthesized through an N-bromosuccinimide (NBS)-mediated triflamidation of 2-methyl-1-pentene. It serves as an intermediate in the synthesis of 4,5-dihydro-1H-imidazoles, highlighting its utility in organic synthesis. []

2-Amino-N-(1,2-Diphenylethyl)acetamide Hydrochloride (FPL 13950)

  • Compound Description: FPL 13950 is an anticonvulsant with neuroprotective properties. It acts as a weak uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors and shows potential in treating stroke and epilepsy. []

N-(4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamide Derivatives

  • Compound Description: These compounds, specifically the N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamide derivatives, are investigated for their positive inotropic activity, indicating potential applications in treating heart failure. []
  • Relevance: These compounds share the acetamide core structure with N-[(1-hydroxycyclopentyl)methyl]acetamide, but they have different substituents on both the nitrogen and α-carbon atoms. The nitrogen is linked to a (4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) group, while the α-carbon carries a (substitutedbenzyl-[1,4]diazepan-1-yl) substituent. []

(R)-2-Methoxy-N-(1-Phenylethyl)Acetamide

  • Compound Description: This chiral amide is synthesized via dynamic kinetic resolution (DKR) using a ruthenium catalyst and an (R)-selective lipase. This method enables the preparation of enantiomerically pure amides from racemic mixtures of amines. []
  • Relevance: Similar to N-[(1-hydroxycyclopentyl)methyl]acetamide, (R)-2-methoxy-N-(1-phenylethyl)acetamide belongs to the acetamide class of compounds. Both share the -C(O)NH- group, but the substituents on the nitrogen and α-carbon differentiate them. (R)-2-methoxy-N-(1-phenylethyl)acetamide has a methoxy group on the α-carbon and a (R)-1-phenylethyl group on the nitrogen, while N-[(1-hydroxycyclopentyl)methyl]acetamide has a methyl group on the α-carbon and a (1-hydroxycyclopentyl)methyl group on the nitrogen. []

Properties

CAS Number

51004-22-9

Product Name

N-[(1-hydroxycyclopentyl)methyl]acetamide

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]acetamide

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-7(10)9-6-8(11)4-2-3-5-8/h11H,2-6H2,1H3,(H,9,10)

InChI Key

IIFWACAPYZGELU-UHFFFAOYSA-N

SMILES

CC(=O)NCC1(CCCC1)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.